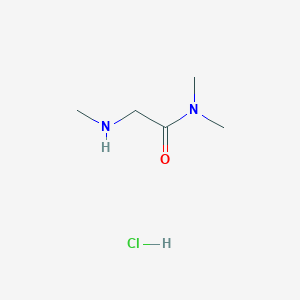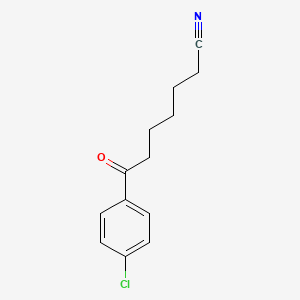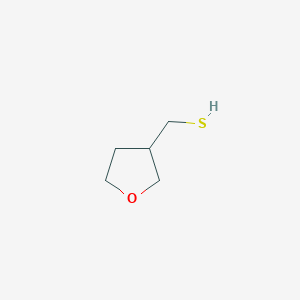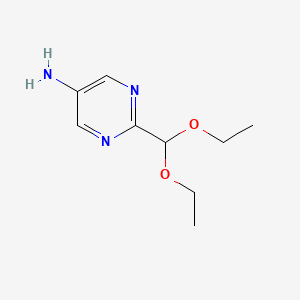
3-Chloro-5-methoxypyridine-4-carboxaldehyde
Vue d'ensemble
Description
3-Chloro-5-methoxypyridine-4-carboxaldehyde is a chemical compound that belongs to the class of monosubstituted pyridines . It is characterized by the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety .
Synthesis Analysis
The synthesis of 3-Chloro-5-methoxypyridine-4-carboxaldehyde involves various reactions. It is a versatile chemical compound used extensively in scientific research. Its unique properties make it an essential component in various reactions, allowing for the synthesis of novel compounds.Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methoxypyridine-4-carboxaldehyde is determined by quantum chemical calculations made at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities are determined .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-5-methoxypyridine-4-carboxaldehyde are complex and involve various stages. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .Applications De Recherche Scientifique
Pharmacology
In pharmacology, 3-Chloro-5-methoxypyridine-4-carboxaldehyde is utilized as a building block for synthesizing various bioactive molecules. It serves as a precursor in the creation of potent and selective inhibitors of enzymes like aldosterone synthase (CYP11B2), which are crucial in the development of treatments for conditions like hypertension and heart failure .
Material Science
The compound finds application in material science due to its potential in forming heterocyclic compounds that can be used in electronic materials. These materials are integral in developing new types of semiconductors, which are essential for advancing electronic devices .
Chemical Synthesis
3-Chloro-5-methoxypyridine-4-carboxaldehyde: is a valuable intermediate in chemical synthesis. It is involved in reactions such as Wittig reactions and can be used to synthesize various heterocyclic compounds that are important in medicinal chemistry and the development of new pharmaceuticals .
Biochemistry
In the field of biochemistry, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives can be used to investigate enzyme inhibition, which is a key area of research for understanding disease mechanisms and developing new drugs .
Environmental Applications
The environmental applications of this compound could include its use in the synthesis of chemicals that help in the remediation of pollutants. Its derivatives might be used to create absorbents or catalysts that can break down harmful substances in the environment, contributing to pollution control and a cleaner ecosystem .
Propriétés
IUPAC Name |
3-chloro-5-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCMQMOWRBUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609287 | |
| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxypyridine-4-carbaldehyde | |
CAS RN |
905563-83-9 | |
| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)





